molecular formula C21H25N5O3 B2539279 3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-34-3

3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2539279
CAS RN: 887457-34-3
M. Wt: 395.463
InChI Key: NJZNEQQININXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Enzyme Activity

  • The compound shows potent ligand activity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity for phosphodiesterases (PDE4B and PDE10A), indicating its significance in neuropharmacology and potential as a lead compound for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Structural and Molecular Studies

  • Molecular modeling studies suggest that specific structural modifications, like fluorinated arylpiperazinylalkyl derivatives, are crucial for enhancing receptor affinity and selectivity, primarily towards serotoninergic receptors (5-HT1A, 5-HT7) and dopaminergic receptors (D2). This structural aspect is vital for developing potential therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Metabolic Stability and Cell Permeability

  • The compound demonstrates significant metabolic stability and cell permeability, which are essential parameters for drug development. Its metabolic stability in the mouse liver microsomes system and its apparent permeability coefficient suggest potential for high intestinal absorption and weak binding to plasma proteins (Zagórska et al., 2018).

Adenosine Receptor Antagonism

  • Derivatives of the compound have shown potent and selective antagonistic activity towards the A3 adenosine receptor subtype. This activity makes them interesting candidates for further exploration in the context of diseases where adenosine receptors play a crucial role (Baraldi et al., 2005).

properties

IUPAC Name

2-butyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-7-12-24-19(27)17-18(23(4)21(24)28)22-20-25(13(2)14(3)26(17)20)15-10-8-9-11-16(15)29-5/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZNEQQININXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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